Antrodin A is a natural product found in Antrodia cinnamomea and Taiwanofungus camphoratus with data available.

Antrodin A

CAS No.: 656830-24-9

Cat. No.: VC1858266

Molecular Formula: C19H22O4

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 656830-24-9 |

|---|---|

| Molecular Formula | C19H22O4 |

| Molecular Weight | 314.4 g/mol |

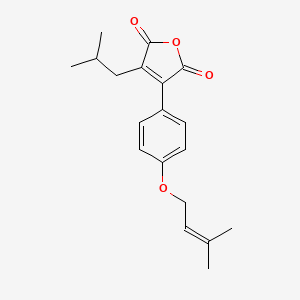

| IUPAC Name | 3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)furan-2,5-dione |

| Standard InChI | InChI=1S/C19H22O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13H,10-11H2,1-4H3 |

| Standard InChI Key | ZXIUCXGVUOQMSH-UHFFFAOYSA-N |

| SMILES | CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C |

| Canonical SMILES | CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C |

Introduction

Chemical Structure and Properties

Antrodin A is chemically identified as 3-isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]furan-2,5-dione, with the molecular formula C₁₉H₂₂O₄ and a molecular weight of 314.4 g/mol . The compound's structure features a furan-2,5-dione (maleic anhydride) core with two substituents: an isobutyl group at position 3 and a 4-(3-methyl-2-butenyloxy)phenyl group at position 4. This unique structural arrangement contributes to its biological activities and physicochemical properties. The presence of the aromatic ring with a prenyloxy group (3-methyl-2-butenyloxy) enhances its lipophilicity, which may facilitate its absorption and distribution in biological systems .

Antrodin A is classified as an aromatic ether due to the ether linkage between the phenyl ring and the prenyl group. The compound also contains two carbonyl groups in the furan-2,5-dione moiety, which can potentially participate in various biochemical interactions. Spectroscopically, Antrodin A can be identified using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). The compound is registered with the Chemical Abstracts Service (CAS) under the number 656830-24-9, which serves as a unique identifier in chemical databases and literature .

Table 1: Chemical Properties of Antrodin A

Source and Origin

Antrodin A is primarily isolated from the mycelium of Antrodia camphorata, a basidiomycete fungus endemic to Taiwan, where it grows exclusively on the inner heartwood of the tree Cinnamomum kanehirae (locally known as "stout camphor tree") . This fungus is highly valued in traditional Taiwanese medicine and is often referred to as "ruby in the forest" or "ganoderma in Taiwan" due to its rarity and medicinal properties. In scientific literature, Antrodia camphorata is sometimes also referred to as Taiwanofungus camphoratus or Antrodia cinnamomea, reflecting taxonomic revisions and regional naming conventions .

The extraction of Antrodin A typically involves cultivating A. camphorata mycelium under controlled conditions, followed by extraction using organic solvents such as ethanol or ethyl acetate. The crude extract undergoes various chromatographic separation techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate pure Antrodin A. The compound is present in both the fruiting body and the mycelium of A. camphorata, although the mycelium is often preferred for commercial production due to the challenges associated with cultivating the fruiting body in artificial environments .

Research has indicated that the biosynthesis of Antrodin A in A. camphorata likely follows the polyketide pathway, which is common for many fungal secondary metabolites. The production of Antrodin A can be influenced by various factors, including cultivation conditions, growth medium composition, and the strain of A. camphorata used. These factors can significantly affect the yield and purity of the isolated compound, making standardization important for research and potential commercial applications .

Biological Activities and Therapeutic Effects

Effects on Gut Microbiome

One of the most significant biological activities of Antrodin A is its ability to modulate the gut microbiome, particularly in conditions associated with alcohol consumption. Studies have demonstrated that Antrodin A can restore the balance of intestinal microbiota composition that is disrupted by alcohol intake. Specifically, Antrodin A treatment increases the relative abundance of beneficial bacteria such as Lactobacillus and Dubosiella, while decreasing potentially harmful bacteria including Clostridium_sensu_stricto_1, Lachnospiraceae_NK4A136_group, Prevotellaceae_NK3B31_group, and Prevotellaceae_UCG-001 .

This modulation of gut microbiota is particularly important because intestinal dysbiosis plays a crucial role in the pathogenesis of alcohol-related liver diseases. The increased abundance of Lactobacillus, a probiotic genus known for its beneficial effects on gut health, may contribute to strengthening the intestinal barrier function and reducing bacterial translocation. Additionally, the restoration of gut microbiota composition by Antrodin A helps maintain intestinal homeostasis, which is often disrupted in alcohol-induced liver injury .

Research has also suggested that Antrodin A's effect on the gut microbiome extends beyond simple compositional changes to functional alterations. The compound appears to influence microbial metabolite production, which in turn affects host metabolism and inflammation responses. This gut-liver axis modulation represents an important mechanism through which Antrodin A exerts its hepatoprotective effects, highlighting the interconnected nature of intestinal and hepatic health .

Table 2: Effect of Antrodin A on Gut Microbiome

Hepatoprotective Effects

Antrodin A demonstrates remarkable hepatoprotective effects, particularly against alcohol-induced liver injury. In acute alcoholic liver injury models, Antrodin A has been shown to ameliorate various pathological changes induced by alcohol consumption. The compound significantly reduces hepatic lipid deposition, as evidenced by decreased levels of total cholesterol (TC) and triglycerides (TG) in the liver . This anti-steatotic effect is crucial in preventing the progression of alcoholic liver disease, as fatty liver is the initial stage in this pathological process.

Furthermore, Antrodin A exhibits potent antioxidant properties in the liver, effectively reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation and oxidative stress . This antioxidant activity helps protect hepatocytes from oxidative damage, which is a major contributor to alcohol-induced liver injury. By preserving cellular redox balance, Antrodin A helps maintain the structural and functional integrity of liver cells exposed to alcohol toxicity .

The anti-inflammatory effect of Antrodin A in the liver is another significant aspect of its hepatoprotective activity. Studies have shown that the compound suppresses the production of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ) in response to alcohol exposure . This anti-inflammatory action helps mitigate the inflammatory response that contributes to liver injury and fibrosis in alcoholic liver disease. The comprehensive hepatoprotective effects of Antrodin A make it a promising candidate for the development of therapeutic agents against alcohol-related liver disorders .

Table 3: Hepatoprotective and Anti-inflammatory Effects of Antrodin A

Current Research and Future Perspectives

Beyond liver protection, the ability of Antrodin A to modulate the gut microbiome opens possibilities for its application in other conditions associated with intestinal dysbiosis, such as inflammatory bowel disease, metabolic syndrome, and even neurological disorders through the gut-brain axis. The emerging understanding of the gut microbiome's role in various diseases has heightened interest in compounds like Antrodin A that can beneficially alter microbial composition .

Future research directions for Antrodin A should include more detailed mechanistic studies to elucidate its molecular targets and signaling pathways. Structure-activity relationship studies could also help identify the essential structural features responsible for its biological activities, potentially leading to the development of more potent derivatives. Additionally, improved methods for the large-scale production and purification of Antrodin A would be necessary for its commercial development as a pharmaceutical agent or nutraceutical supplement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume